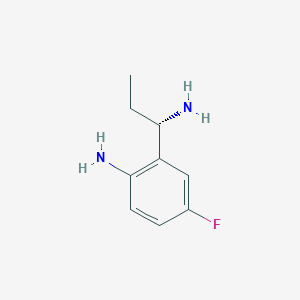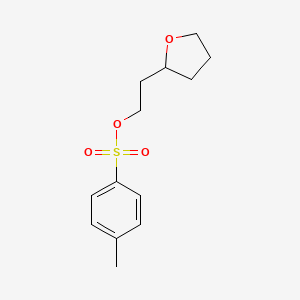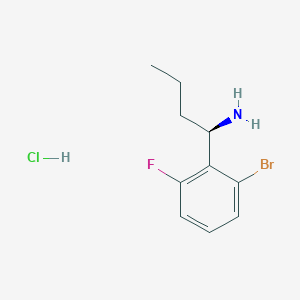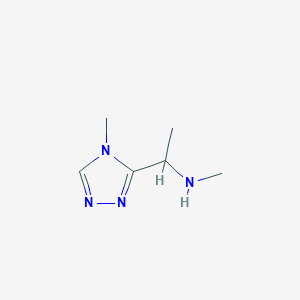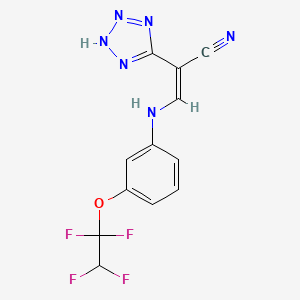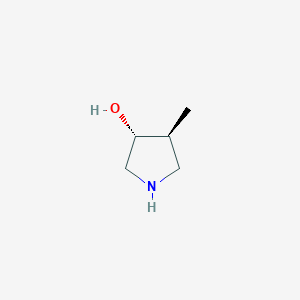
trans-4-Methylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-Methylpyrrolidin-3-ol: is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl group at the fourth position in the trans configuration. Pyrrolidines are known for their versatility in medicinal chemistry and their role as scaffolds for the development of biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methylpyrrolidin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction between a nitrone and an olefin in a 1,3-dipolar cycloaddition can yield pyrrolidine derivatives . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These reactions typically require specific catalysts and conditions to ensure regio- and stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance synthetic efficiency and support green chemistry principles .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-4-Methylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions where the hydroxyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups at the hydroxyl or methyl positions .
Applications De Recherche Scientifique
Trans-4-Methylpyrrolidin-3-ol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of trans-4-Methylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing various signaling pathways . The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its use in medicinal chemistry and as a precursor for various bioactive molecules.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis.
Uniqueness: Trans-4-Methylpyrrolidin-3-ol is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C5H11NO |
|---|---|
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
(3R,4S)-4-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 |
Clé InChI |
PTYCBNUHKXMSSA-WHFBIAKZSA-N |
SMILES isomérique |
C[C@H]1CNC[C@@H]1O |
SMILES canonique |
CC1CNCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


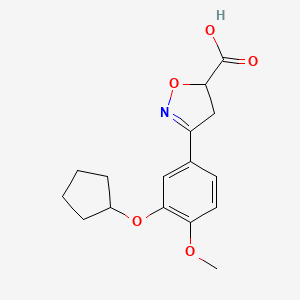
![5-Bromo-1-[(pyrimidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15238454.png)
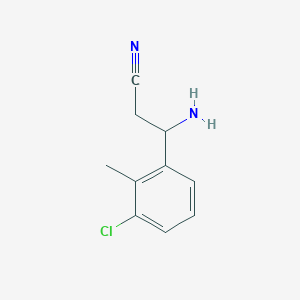

![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-B]pyridazin-9(6H)-one](/img/structure/B15238469.png)
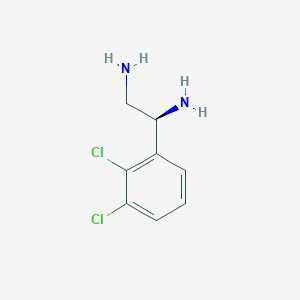

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B15238484.png)
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate](/img/structure/B15238495.png)
